molecular formula C20H16ClN3O2 B14139631 5-chloro-2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 688025-80-1

5-chloro-2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B14139631
CAS No.: 688025-80-1
M. Wt: 365.8 g/mol
InChI Key: TUNFGASYGNZANK-UHFFFAOYSA-N
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Description

5-chloro-2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound belonging to the class of isoindole derivatives. This compound is characterized by the presence of a chloro group, a phenyldiazenyl group, and a tetrahydroisoindole core. Isoindole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves a multi-step process. One common method starts with the reaction of maleic anhydride with a substituted aniline to form a substituted N-phenylmaleimide . This intermediate then undergoes a Diels-Alder reaction with a suitable diene, such as 2,5-dimethylfuran, to form the desired isoindole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

5-chloro-2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological macromolecules. The chloro group and isoindole core may also contribute to its biological activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Properties

CAS No.

688025-80-1

Molecular Formula

C20H16ClN3O2

Molecular Weight

365.8 g/mol

IUPAC Name

5-chloro-2-(4-phenyldiazenylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C20H16ClN3O2/c21-13-6-11-17-18(12-13)20(26)24(19(17)25)16-9-7-15(8-10-16)23-22-14-4-2-1-3-5-14/h1-10,17-18H,11-12H2

InChI Key

TUNFGASYGNZANK-UHFFFAOYSA-N

Canonical SMILES

C1C=C(CC2C1C(=O)N(C2=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4)Cl

Origin of Product

United States

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